molecular formula C18H16N2O3S B3008556 methyl 3-{2-[(benzylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate CAS No. 477863-81-3

methyl 3-{2-[(benzylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate

Cat. No.: B3008556
CAS No.: 477863-81-3
M. Wt: 340.4
InChI Key: BKQDTTQTEZQLJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-{2-[(benzylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate is a useful research compound. Its molecular formula is C18H16N2O3S and its molecular weight is 340.4. The purity is usually 95%.
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Biological Activity

Methyl 3-{2-[(benzylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate, with the chemical formula C18_{18}H16_{16}N2_2O3_3S and CAS number 477863-81-3, is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring linked to a pyrrole moiety through a benzylamino carbonyl group. Its structural complexity suggests potential interactions with biological targets, making it a candidate for various therapeutic applications.

PropertyValue
Molecular Weight340.40 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Log P (octanol/water)Not available

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The compound has shown promising activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Screening

In an in vitro study, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics such as ampicillin.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary results suggest that it may induce apoptosis in cancer cell lines through the activation of caspase pathways.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15Induction of apoptosis via caspase activation
MCF-7 (Breast)20Cell cycle arrest and apoptosis

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory effects in animal models. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

The biological activities of this compound are likely mediated through multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : Interaction with specific receptors may alter signaling pathways related to inflammation and apoptosis.
  • Oxidative Stress Reduction : The compound's structure suggests potential antioxidant properties that could mitigate oxidative stress in cells.

Properties

IUPAC Name

methyl 3-[2-(benzylcarbamoyl)pyrrol-1-yl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-23-18(22)16-14(9-11-24-16)20-10-5-8-15(20)17(21)19-12-13-6-3-2-4-7-13/h2-11H,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQDTTQTEZQLJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)N2C=CC=C2C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.